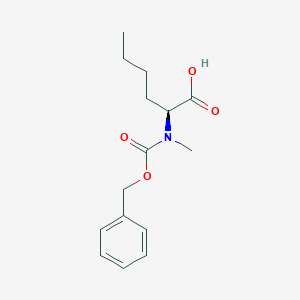

Z-N-ME-L-2-Aminohexanoic acid

Vue d'ensemble

Description

It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Z) protecting group and a methyl group attached to the amino acid lysine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-N-ME-L-2-Aminohexanoic acid typically involves multi-step reactions. One common method starts with the protection of the amino group of lysine using a benzyloxycarbonyl (Z) group. This is followed by the methylation of the amino group to introduce the N-methyl group. The final product is obtained through purification steps such as crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Peptide Bond Formation

Z-N-Me-L-2-aminohexanoic acid serves as a critical building block in solid-phase peptide synthesis (SPPS). The Z group protects the amine during coupling, while the methylated nitrogen influences peptide conformation and protease resistance.

Reaction Mechanism:

- Activation of Carboxyl Group : The carboxylic acid is activated using agents like HATU or EDCl/HOBt to form an active ester intermediate.

- Amide Bond Formation : The activated carboxyl reacts with the amine of another amino acid or peptide chain. The N-methyl group sterically hinders racemization, enhancing enantiopurity retention .

Deprotection Reactions

The Z group is selectively removed under controlled conditions to expose the N-methyl amine for further functionalization.

Common Deprotection Methods:

Stability Notes:

- The N-methyl group prevents undesired side reactions (e.g., diketopiperazine formation) during deprotection .

- Acidic conditions (e.g., TFA) do not cleave the N-methyl bond, ensuring structural integrity .

Functionalization of the Carboxyl Group

The carboxylic acid moiety undergoes esterification or salt formation for tailored applications.

Reactions:

-

Esterification :

Reacted with alcohols (e.g., methanol) under acidic catalysis (HCl gas) to form methyl esters, improving solubility in organic solvents .

-

Salt Formation :

Neutralized with NaOH or KOH to produce water-soluble sodium/potassium salts for biopharmaceutical formulations .

Stability Under Oxidative and Hydrolytic Conditions

The compound exhibits moderate stability, influenced by its substituents:

Key Findings:

- Antimicrobial Peptides : Derivatives show enhanced activity against E. coli and P. aeruginosa due to increased hydrophobicity .

- Protein Engineering : Used to introduce conformational flexibility in enzymes, improving catalytic efficiency .

- Antioxidant Activity : Zinc complexes of N-methyl amino acids exhibit radical scavenging properties (IC₅₀: 8.62–10.46 μg/mL) .

Comparative Reactivity Data

| Reaction Type | Yield (%) | Enantiopurity (% ee) | Conditions |

|---|---|---|---|

| Peptide Coupling | 85–93 | >98 | HATU, DIPEA, DMF |

| Z Group Hydrogenolysis | 90–95 | – | H₂, Pd/C, RT |

| Methyl Ester Formation | 75–85 | – | MeOH, HCl gas |

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis

Z-N-Methyl-L-2-aminohexanoic acid serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains can enhance the stability and biological activity of the resulting compounds. This property is particularly beneficial in developing therapeutic peptides, which require precise structural characteristics to function effectively in biological systems .

Drug Development

Innovative Drug Candidates

The compound's unique structure allows researchers to explore new drug candidates, particularly in oncology and neurology. Modified amino acids like Z-N-Methyl-L-2-aminohexanoic acid can enhance the efficacy of drug formulations by improving their pharmacokinetic and pharmacodynamic profiles. This has led to its investigation in various drug discovery programs aimed at treating complex diseases .

Protein Engineering

Modification of Protein Structures

In protein engineering, Z-N-Methyl-L-2-aminohexanoic acid is used to modify protein structures to improve their stability and functionality. This modification is essential for biopharmaceutical applications where enhanced protein properties can lead to better therapeutic outcomes. Researchers utilize this compound to create proteins with tailored properties for specific applications .

Biochemical Research

Insights into Metabolic Pathways

Z-N-Methyl-L-2-aminohexanoic acid plays a significant role in biochemical research by aiding in the study of enzyme activity and protein interactions. Its use in experimental setups provides insights into metabolic pathways and disease mechanisms, contributing to a better understanding of various biological processes .

Cosmetic Formulations

Benefits for Skin Health

The compound's properties are leveraged in developing skin care products, where it offers potential benefits for skin hydration and repair. Its incorporation into cosmetic formulations can enhance product performance by improving skin barrier function and promoting overall skin health .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for therapeutic peptides; enhances stability and bioactivity |

| Drug Development | Exploration of new drug candidates; improves pharmacokinetic profiles |

| Protein Engineering | Modifies protein structures; enhances stability for biopharmaceuticals |

| Biochemical Research | Aids in studying enzyme activity; provides insights into metabolic pathways |

| Cosmetic Formulations | Enhances skin hydration; improves product efficacy in skincare products |

Case Study Insights

- Peptide Therapeutics : In a study focused on peptide synthesis, Z-N-Methyl-L-2-aminohexanoic acid was integrated into peptide chains to create analogs with improved binding affinity to target receptors, demonstrating enhanced therapeutic potential .

- Oncology Research : Researchers have explored the use of this compound in developing novel anticancer agents that exhibit lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against cancer cell lines .

- Cosmetic Applications : A formulation containing Z-N-Methyl-L-2-aminohexanoic acid was tested for its effects on skin hydration levels compared to standard moisturizers, showing statistically significant improvements in skin moisture retention over an eight-week period .

Mécanisme D'action

The mechanism of action of Z-N-ME-L-2-Aminohexanoic acid involves its interaction with specific molecular targets. As an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition is due to the structural similarity between this compound and lysine, allowing it to compete for binding sites on these enzymes .

Comparaison Avec Des Composés Similaires

Norleucine: An isomer of lysine with a similar structure but without the benzyloxycarbonyl and methyl groups.

Aminocaproic Acid: Another lysine analog used as an antifibrinolytic agent.

Norvaline: An isomer of valine with similar biochemical properties to norleucine.

Uniqueness: Z-N-ME-L-2-Aminohexanoic acid is unique due to its specific structural modifications, including the benzyloxycarbonyl protecting group and the N-methyl group. These modifications confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Activité Biologique

Z-N-ME-L-2-aminohexanoic acid (also known as Z-N-Me-L-Ahx-OH) is a synthetic derivative of the naturally occurring amino acid L-2-aminohexanoic acid (Ahx). This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Storage Conditions : Store at -20°C for optimal stability .

This compound exhibits several biological activities that can be attributed to its structural properties:

-

Antifibrinolytic Activity :

- The compound has been shown to inhibit fibrinolysis, which is the process that prevents blood clots from growing and becoming problematic. The inhibitory effects are associated with its ability to interact with plasmin, a key enzyme in this pathway. Studies indicate that derivatives of Ahx can significantly inhibit the amidolytic activity of plasmin, suggesting potential applications in managing bleeding disorders .

-

Antimicrobial Properties :

- Research has indicated that zinc complexes with amino acids, including those derived from this compound, exhibit antibacterial activity against various pathogens. These complexes have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential use in dermatological applications .

- Cytotoxic Effects :

Table 1: Biological Activities of this compound Derivatives

| Compound | Antifibrinolytic Activity IC50 (mM) | Antimicrobial Activity | Cytotoxicity (MCF-7) |

|---|---|---|---|

| Z-N-ME-L-Ahx-OH | <0.02 | Effective against E. coli | Moderate |

| H-EACA-Leu-OH | 0.08 | Effective against S. aureus | High |

| H-EACA-NLeu-OH | 0.04 | Effective against P. aeruginosa | High |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity .

Case Studies

-

Antifibrinolytic Activity Study :

A study conducted by Midura-Nowaczek et al. highlighted that derivatives of Ahx showed significant inhibition of plasmin activity compared to Ahx itself. The best-performing derivatives were those modified with branched-chain amino acids, indicating that structural modifications enhance biological efficacy . -

Antimicrobial Efficacy :

In a comparative analysis of zinc complexes with various amino acids, it was found that those containing this compound exhibited superior antibacterial properties compared to standard treatments used in dermatology. This positions these complexes as promising candidates for developing new antimicrobial agents . -

Cytotoxicity Assessment :

In vitro studies revealed that certain derivatives of this compound exhibited cytotoxic effects on MCF-7 cells, suggesting their potential as chemotherapeutics. The structure–activity relationship indicated that modifications significantly influenced their cytotoxic profile .

Propriétés

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.